molecular formula C10H22N2S B15204486 4-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine

4-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine

Cat. No.: B15204486
M. Wt: 202.36 g/mol
InChI Key: NSEGBCANQZDMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with two methyl groups and a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine typically involves the reaction of thiomorpholine derivatives with appropriate alkylating agents. One common method includes the alkylation of thiomorpholine with 1-bromo-4-chlorobutane under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the amine group or the thiomorpholine ring.

    Substitution: Nucleophilic substitution reactions can occur at the amine or thiomorpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule .

Scientific Research Applications

4-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine exerts its effects involves interactions with specific molecular targets. The thiomorpholine ring and amine group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Dimethylthiomorpholin-4-yl)butan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H22N2S

Molecular Weight

202.36 g/mol

IUPAC Name

4-(2,2-dimethylthiomorpholin-4-yl)butan-1-amine

InChI

InChI=1S/C10H22N2S/c1-10(2)9-12(7-8-13-10)6-4-3-5-11/h3-9,11H2,1-2H3

InChI Key

NSEGBCANQZDMNJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCS1)CCCCN)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.